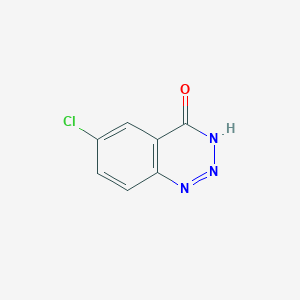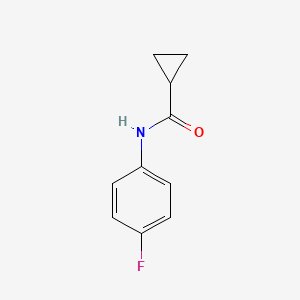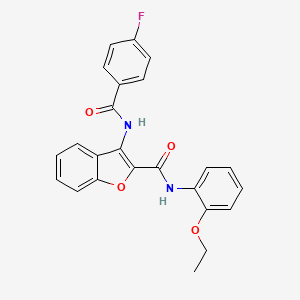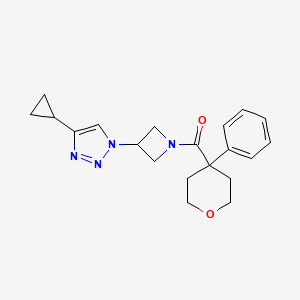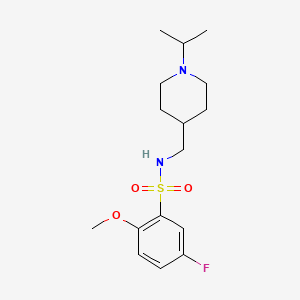![molecular formula C17H15BrN2O2 B2896416 3-bromo-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide CAS No. 924029-34-5](/img/structure/B2896416.png)
3-bromo-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-bromo-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide” is a chemical compound that likely contains a pyrrolidine ring . Pyrrolidine is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms . It’s often used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
While specific synthesis methods for “3-bromo-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide” are not available, similar compounds have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . The synthesis of these compounds involves the design of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .Molecular Structure Analysis
The molecular structure of “3-bromo-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide” likely includes a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also provides increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .科学的研究の応用
Synthesis and Structural Analysis
Synthesis Techniques and Characterization : The synthesis and characterization of compounds structurally similar to 3-bromo-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide have been detailed, emphasizing the importance of spectroscopic methods and X-ray crystallography for understanding molecular interactions and structural properties (Saeed et al., 2020).
Molecular Design and Reaction Pathways : Studies show efficient room temperature synthesis techniques, indicating the compound's utility in creating regioisomeric mixtures of unsaturated pyrrolidinones, showcasing its potential in diverse chemical synthesis pathways (Clark et al., 1999).
Potential Pharmaceutical Applications
Antipsychotic Potential : A variant of the compound demonstrates its potential as an antipsychotic agent. Its binding affinity and molecular interactions with dopamine receptors highlight its pharmacological significance (Högberg et al., 1986).
Histone Deacetylase Inhibition : Related benzamide derivatives exhibit potential as histone deacetylase inhibitors, impacting gene expression and showing promise in cancer treatment (Zhou et al., 2008).
Chemical Biology : The compound's derivatives have been explored for their antifungal and antimicrobial properties, opening avenues in chemical biology and pharmaceutical research (Limban et al., 2011).
Conformational Studies
- Conformational Analysis : Research on similar compounds provides insights into the effects of molecular conformation on biological activity, especially in the context of antipsychotic medication development (Norman et al., 1993).
Chemical Reactivity and Interactions
Metal Complex Synthesis : The compound and its derivatives are used in synthesizing metal complexes, highlighting its role in coordination chemistry and potential applications in material science (Binzet et al., 2009).
Reactivity in Organic Synthesis : Its derivatives show unique reactivity patterns in organic synthesis, enabling the creation of novel biaryls and heterocycles, pertinent in drug discovery and synthetic chemistry (Satyanarayana et al., 2008).
特性
IUPAC Name |
3-bromo-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O2/c18-13-4-1-3-12(11-13)17(22)19-14-6-8-15(9-7-14)20-10-2-5-16(20)21/h1,3-4,6-9,11H,2,5,10H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUJXTBMUOUTHMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

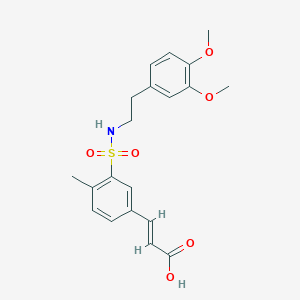
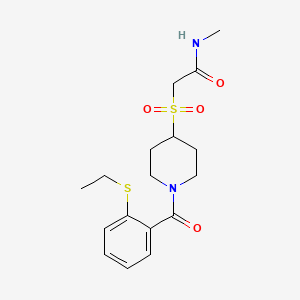
![(3Z)-5-(4-ethylphenyl)-3-[(4-methoxyphenyl)methylidene]furan-2-one](/img/structure/B2896336.png)


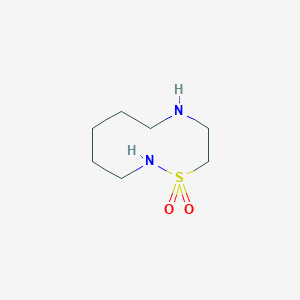
![Methyl (2-(piperidin-1-yl)benzo[d]thiazol-6-yl) terephthalate](/img/structure/B2896344.png)
